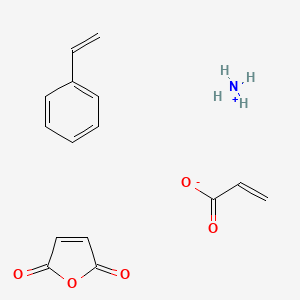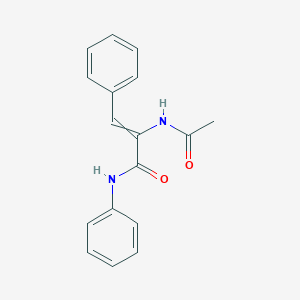
2-Propenamide, 2-(acetylamino)-N,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- is an organic compound that belongs to the class of amides It is known for its unique structure, which includes an amide functional group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(acetylamino)-N,3-diphenyl- typically involves the reaction of acrylonitrile with sulfuric acid in water. This method, however, produces several unwanted byproducts. A more refined approach uses a copper metal catalyst to hydrate acrylonitrile, resulting in a purer product . Another method involves the enzymatic hydration of acrylonitrile using microorganisms .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize byproducts and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, copper catalysts, and various oxidizing and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 2-(acetylamino)-N,3-diphenyl- involves its interaction with specific molecular targets and pathways. It is known to bind to sulfhydryl groups and affect the cytoskeleton by interacting with motor proteins such as kinesin . This interaction can lead to various biological effects, including neurotoxicity and reproductive toxicity .
Comparación Con Compuestos Similares
Similar Compounds
N-phenylacrylamide: This compound is similar but has a phenyl group attached to the nitrogen atom.
N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A newly identified natural product with a similar structure.
Uniqueness
2-Propenamide, 2-(acetylamino)-N,3-diphenyl- is unique due to its specific functional groups and the resulting chemical properties. Its structure allows for distinct interactions and reactions that are not observed in similar compounds .
Propiedades
Número CAS |
55636-13-0 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-acetamido-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
XRTWIKWFQVFGBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


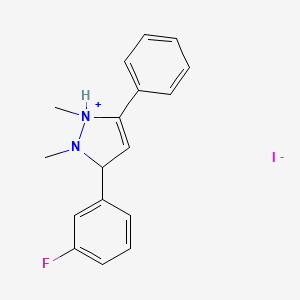
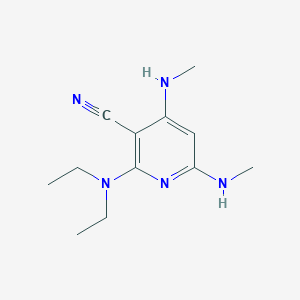
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)


![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
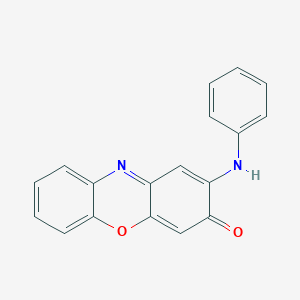
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
